Buloxibutid

Description

Properties

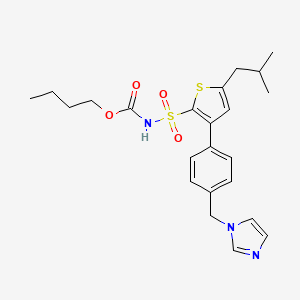

IUPAC Name |

butyl N-[3-[4-(imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEOJPUYZWEXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477775-14-7 | |

| Record name | Compound 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477775147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buloxibutid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC2V4W0EYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Buloxibutid (C21) in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. Current therapeutic options offer limited efficacy in halting disease progression. Buloxibutid (formerly C21), a first-in-class, orally available, selective angiotensin II type 2 receptor (AT2R) agonist, represents a novel therapeutic approach with disease-modifying potential. Preclinical and clinical data suggest that this compound targets the underlying pathophysiology of IPF by promoting alveolar epithelial repair, attenuating fibrosis, and modulating key signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the experimental evidence and methodologies from key preclinical and clinical studies.

Core Mechanism of Action: AT2 Receptor Agonism

This compound's primary mechanism of action is the selective agonism of the angiotensin II type 2 receptor (AT2R).[1][2] The renin-angiotensin system (RAS) plays a dual role in tissue homeostasis, with the AT1 receptor typically mediating pro-fibrotic and pro-inflammatory effects, while the AT2R is associated with tissue protection and repair.[1] In the context of IPF, the AT2R is highly expressed on alveolar epithelial type 2 cells (AEC2s), which are crucial for alveolar integrity and regeneration.[1] Dysfunctional AEC2s are considered a central element in the pathogenesis of IPF.[1] By activating the protective arm of the RAS through AT2R stimulation, this compound initiates a cascade of events aimed at restoring alveolar homeostasis.

Signaling Pathway Overview

The activation of AT2R by this compound is thought to counteract pro-fibrotic signaling through several interconnected pathways. This includes the inhibition of Transforming Growth Factor-beta 1 (TGF-β1), a master regulator of fibrosis, and the modulation of downstream effectors involved in epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) deposition.

Caption: this compound activates the AT2R on AEC2s, leading to anti-fibrotic and pro-repair effects.

Preclinical Evidence

The therapeutic potential of this compound in IPF is supported by a robust body of preclinical evidence from both in vivo and in vitro models.

In Vivo Bleomycin-Induced Lung Fibrosis Model

A key in vivo study utilized a bleomycin-induced lung injury model in Sprague Dawley rats to investigate the anti-fibrotic and cardioprotective effects of this compound.

-

Animal Model: 8-week old male Sprague Dawley rats.

-

Induction of Fibrosis: A single intra-tracheal administration of bleomycin (2.5 mg/kg).

-

Treatment Groups:

-

Prevention Protocol (BCP): this compound (0.03 mg/kg/day, intraperitoneally) administered immediately after bleomycin instillation for 2 weeks.

-

Treatment Protocol (BCT): this compound (0.03 mg/kg/day, intraperitoneally) administered starting 3 days after bleomycin instillation for the remainder of the 2-week period.

-

Control Groups: Saline-treated controls and bleomycin-only treated animals.

-

-

Endpoint Analysis (at 2 weeks):

-

Hemodynamics: Right ventricular systolic pressure (RVSP) measurement.

-

Histology: Lung tissue processed for picro-sirius red and H&E staining to assess collagen deposition and tissue remodeling.

-

Biochemical Analysis: Lung hydroxyproline content as a marker of collagen.

-

Gene Expression: RT-PCR for markers of fibrosis and inflammation.

-

Caption: Workflow of the in vivo study of this compound in a bleomycin-induced rat model of IPF.

| Parameter | Control | Bleomycin | Bleomycin + C21 (Prevention) | Bleomycin + C21 (Treatment) |

| Right Ventricular Systolic Pressure (mmHg) | 25.1 ± 1.2 | 45.3 ± 2.5 | 30.2 ± 1.8# | 32.5 ± 2.1# |

| Lung Hydroxyproline (µg/mg tissue) | 2.8 ± 0.3 | 6.5 ± 0.7 | 3.5 ± 0.4# | 3.9 ± 0.5# |

| Collagen 1a1 mRNA (relative expression) | 1.0 ± 0.1 | 3.8 ± 0.5 | 1.5 ± 0.2# | 1.7 ± 0.3# |

| CTGF mRNA (relative expression) | 1.0 ± 0.2 | 4.2 ± 0.6 | 1.8 ± 0.3# | 2.0 ± 0.4# |

| *Data are presented as mean ± SEM. p ≤ 0.05 vs. Control; #p ≤ 0.05 vs. Bleomycin. Data extracted from Rathinasabapathy et al., 2018. |

In Vitro Human IPF Models

To elucidate the direct effects of this compound on human lung tissue, a series of in vitro experiments were conducted using precision-cut lung slices (PCLS) from IPF patients and co-cultures of primary human lung cells.

-

Precision-Cut Lung Slices (PCLS):

-

Source: Lung tissue from IPF patients undergoing transplantation.

-

Culture: Slices were cultured and incubated with this compound (0.01, 0.1, and 1 µM) or vehicle for 144 hours.

-

Analysis: Levels of TGF-β1 and Collagen-1a1 in the culture medium were quantified. Surfactant protein expression was also assessed.

-

-

Primary Human Airway Epithelial Cell + Myofibroblast Co-culture:

-

Model: Co-culture of primary human small airway epithelial cells and lung myofibroblasts.

-

Stimulation: The co-culture was stimulated with TGF-β1 and TNF-α to mimic a fibrotic environment.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Analysis: Expression of myofibroblast markers, α-smooth muscle actin (α-SMA) and N-cadherin, was measured.

-

| In Vitro Model | Treatment | Outcome Measure | Result |

| Human IPF PCLS | This compound (0.01, 0.1, 1 µM) | TGF-β1 Protein Levels | Dose-dependent reduction |

| Collagen-1a1 Protein Levels | Dose-dependent reduction (-44% at 1 µM) | ||

| This compound (1 µM) | Surfactant Protein B Expression | +70% increase vs. control | |

| Surfactant Protein C Expression | +120% increase vs. control | ||

| Epithelial + Myofibroblast Co-culture | This compound | α-SMA Expression | Dose-dependent inhibition |

| N-Cadherin Expression | Dose-dependent inhibition | ||

| Human Lung Fibroblasts | This compound | PRO-C3 (Type III Collagen Formation) | Potent, dose-dependent inhibition |

| Data extracted from Vicore Pharma corporate presentations. |

Clinical Development and Evidence

This compound has progressed through early-phase clinical trials, with promising results in patients with IPF.

Phase 2a AIR Trial (NCT04533022)

The AIR trial was a Phase 2a, multi-center, open-label, single-arm study designed to evaluate the safety and efficacy of this compound in treatment-naïve IPF patients.

-

Population: Treatment-naïve patients with a centrally confirmed diagnosis of IPF.

-

Intervention: this compound 100 mg administered orally twice daily for 36 weeks.

-

Primary Efficacy Endpoint: Change in Forced Vital Capacity (FVC) from baseline.

-

Exploratory Endpoints: Plasma levels of key biomarkers, including TGF-β1 and the collagenase MMP-13.

| Parameter | Result at 36 Weeks |

| Change in FVC from Baseline | +216 mL (n=28) |

| Plasma MMP-13 Levels | Significant increase from baseline |

| Plasma TGF-β1 Levels | Trend towards reduction |

| Data from Vicore Pharma press release, May 20, 2024. |

Phase 2b ASPIRE Trial (NCT06588686)

The ASPIRE trial is an ongoing global, randomized, double-blind, placebo-controlled Phase 2b study to further evaluate the efficacy and safety of this compound in a larger IPF patient population.

-

Population: Patients with IPF, including those on stable background therapy (nintedanib) and those who are treatment-naïve.

-

Intervention:

-

This compound 100 mg twice daily

-

This compound 50 mg twice daily

-

Placebo twice daily

-

-

Duration: 52 weeks.

-

Primary Endpoint: Change from baseline in FVC.

-

Key Secondary Endpoints: Safety, tolerability, and proportion of patients with disease progression.

References

The Role of Angiotensin II Type 2 Receptor Agonism in Alveolar Epithelial Cell Repair: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

The renin-angiotensin system (RAS) is a critical regulator of tissue homeostasis, with the angiotensin II type 2 receptor (AT2R) emerging as a key player in tissue protection and repair, counteracting the pro-inflammatory and pro-fibrotic effects of the type 1 receptor (AT1R). In the lung, AT2R is highly expressed on alveolar type II (AT2) epithelial cells, which are essential progenitors for alveolar repair following injury. This technical guide provides an in-depth examination of the role of AT2R agonism in promoting alveolar epithelial cell repair. We consolidate findings from preclinical models of acute lung injury (ALI) and pulmonary fibrosis, presenting quantitative data on the therapeutic efficacy of selective AT2R agonists. Detailed experimental protocols and signaling pathways are elucidated to provide a comprehensive resource for researchers in the field.

Introduction: The Renin-Angiotensin System in Lung Injury and Repair

The renin-angiotensin system (RAS) is a pivotal hormonal cascade traditionally known for regulating blood pressure and fluid balance.[1][2] The primary effector, Angiotensin II (Ang II), exerts its effects through two main G protein-coupled receptors: the Angiotensin II type 1 receptor (AT1R) and the type 2 receptor (AT2R).[3][4] While AT1R activation is widely associated with vasoconstriction, inflammation, and fibrosis, the AT2R is recognized as a counter-regulatory mechanism, promoting vasodilation, anti-inflammation, and tissue repair.[5]

The alveolar epithelium, composed of type I (AT1) and type II (AT2) cells, is critical for gas exchange and lung barrier integrity. AT2 cells not only produce surfactant but also serve as the primary progenitor cells that proliferate and differentiate into AT1 cells to restore the alveolar structure after injury. In disease states like acute respiratory distress syndrome (ARDS) and idiopathic pulmonary fibrosis (IPF), the alveolar epithelium is severely damaged.

The expression of AT2R is relatively low in most healthy adult tissues but is significantly upregulated in response to tissue injury, including in the lungs of patients with IPF. AT2Rs are highly expressed on AT2 cells, suggesting a direct role in alveolar repair processes. This has led to growing interest in selective AT2R agonists, such as Compound 21 (C21), as a potential therapeutic strategy to mitigate lung damage and promote regeneration.

AT2 Receptor Signaling in Alveolar Epithelial Repair

Activation of the AT2R triggers a cascade of intracellular signaling events that collectively inhibit pro-inflammatory and pro-fibrotic pathways while promoting cell-protective mechanisms. Unlike the AT1R, the AT2R signaling pathway is often characterized by the activation of protein phosphatases.

Key signaling events downstream of AT2R activation include:

-

Inhibition of Pro-inflammatory Pathways: AT2R stimulation has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a central transcription factor for pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This anti-inflammatory effect is crucial for reducing the initial tissue damage in acute lung injury.

-

MAP Kinase (MAPK) Regulation: The AT2R pathway can activate MAP kinase phosphatases (MKPs), such as MKP-1, which in turn dephosphorylate and inactivate pro-inflammatory kinases like p38 MAPK and extracellular signal-regulated kinase (ERK).

-

Anti-fibrotic Effects: AT2R agonism counteracts fibrogenesis by reducing the expression of pro-fibrotic mediators like Transforming Growth Factor-beta (TGF-β) and decreasing collagen deposition.

-

Reduction of Oxidative Stress: The receptor's activation is associated with a decrease in the production of reactive oxygen species (ROS), which are key contributors to cellular damage during lung injury.

Quantitative Data on AT2R Agonism in Lung Repair Models

The therapeutic potential of AT2R agonists has been evaluated in various preclinical models of lung injury. The following tables summarize the key quantitative findings from these studies.

Table 1: Summary of In Vivo Studies on AT2R Agonism in Lung Injury

| Model Organism & Injury Type | AT2R Agonist & Dosage | Key Quantitative Outcomes | Reference |

| Rat (Bleomycin-induced fibrosis) | Compound 21 (C21)0.03 mg/kg/day | - ↓ Pulmonary Collagen (Hydroxyproline content)- ↓ Infiltration of macrophages in the lungs- ↓ Muscularization of pulmonary vessels | |

| Rat (LPS-induced ALI) | Compound 21 (C21)Intraperitoneal injection | - ↓ Airway leukocyte accumulation- ↓ IL-6 and KC (keratinocyte chemoattractant) generation- ↓ Diffuse alveolar damage scores | |

| Rat (Repeated pulmonary lavage ALI) | Compound 21 (C21) | - ↓ Significant inhibition of TNF-α and IL-6 mRNA expression- No significant change in IL-1β, IL-10, IL-4 mRNA- No improvement in gas exchange or lung edema in the short term (240 min) | |

| Mouse (Hyperoxic ALI) | Compound 21 (C21) | - Reverses lung oxidative stress- Reverses TGF-β activation | |

| Rat (Neonatal hyperoxia-induced injury) | AT2R Agonist | - ↓ Alveolar septum thickness- ↓ Medial wall thickness of small arterioles- ↓ Hyperoxia-induced fibrin deposition by 65% (P < 0.05) |

Table 2: Summary of In Vitro and Ex Vivo Studies

| Model System | AT2R Agonist | Key Quantitative Outcomes | Reference |

| Human IPF Lung Slices | C21 and C106 | - ↓ Dose-dependent reduction in spontaneous release of TGF-β1- ↓ Dose-dependent reduction in Collagen 1a1 | |

| Human Airway Epithelial + Lung Fibroblast Co-cultures | Compound 21 (C21) | - ↓ Dose-dependent decrease in α-Smooth Muscle Actin- ↓ Dose-dependent decrease in Collagen 1a1 | |

| THP-1 derived Macrophages (LPS-stimulated) | Compound 21 (C21) | - ↓ Significant inhibition of pro-inflammatory cytokines (CCL-2, IL-6)- ↓ Overproduction of intracellular ROS- ↓ Activation of NF-κB/NLRP3 and p38/MAPK pathways |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to investigate the role of AT2R agonism in alveolar repair.

Bleomycin-Induced Pulmonary Fibrosis Model (Rat)

This is a widely used model to replicate the fibrotic lung disease seen in humans.

-

Animal Model: 8-week old male Sprague Dawley rats are used.

-

Induction of Fibrosis: A single intra-tracheal instillation of bleomycin (e.g., 2.5 mg/kg) is administered to anesthetized rats. Control animals receive saline.

-

Treatment Protocol:

-

Prevention: The AT2R agonist (e.g., C21, 0.03 mg/kg/day, intraperitoneally) is administered immediately after bleomycin instillation.

-

Treatment: The AT2R agonist is administered starting 3 days after bleomycin instillation to model a therapeutic intervention.

-

-

Endpoint Analysis (typically at 14-21 days):

-

Hemodynamics: Echocardiography and right heart catheterization are performed to assess pulmonary pressure and cardiac function.

-

Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis and collagen deposition.

-

Biochemical Analysis: Lung tissue is homogenized to measure hydroxyproline content, a quantitative marker of collagen.

-

Gene Expression: RNA is extracted from lung tissue for qRT-PCR analysis of fibrotic and inflammatory markers (e.g., Collagen 1a1, TGF-β, IL-6).

-

LPS-Induced Acute Lung Injury Model (Mouse)

This model mimics the inflammatory aspects of bacterial pneumonia-induced ARDS.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Injury: Lipopolysaccharide (LPS) from E. coli is administered via intra-tracheal or intranasal instillation.

-

Treatment: The AT2R agonist (e.g., C21) is typically administered intraperitoneally before or shortly after the LPS challenge.

-

Endpoint Analysis (typically at 24-72 hours):

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total and differential cell counts (neutrophils, macrophages) and total protein concentration as an indicator of alveolar-capillary barrier permeability.

-

Cytokine Analysis: Levels of cytokines and chemokines (e.g., TNF-α, IL-6, KC) in BAL fluid and lung homogenates are measured by ELISA.

-

Histology: Lungs are processed for H&E staining to assess lung injury scores based on edema, inflammation, and alveolar damage.

-

Western Blot/PCR: Lung tissue lysates are used to analyze the activation of inflammatory signaling pathways (e.g., phosphorylation of NF-κB and p38 MAPK).

-

In Vitro Alveolar Wound Healing Assay

This assay assesses the ability of epithelial cells to migrate and close a wound, a key aspect of repair.

-

Cell Culture: Primary human or rat alveolar type II cells are isolated and cultured on permeable supports or standard tissue culture plates until they form a confluent monolayer. Alternatively, cell lines like A549 can be used.

-

Wounding: A sterile pipette tip (e.g., p200) is used to create a linear "scratch" or wound in the confluent cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing the AT2R agonist at various concentrations. Control wells receive vehicle.

-

Monitoring and Analysis:

-

The wound area is imaged at regular intervals (e.g., 0, 12, 24 hours) using phase-contrast microscopy.

-

Image analysis software is used to quantify the wound area at each time point.

-

The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by cells.

-

Logical Framework: Connecting AT2R Agonism to Alveolar Repair

The therapeutic effect of AT2R agonism is based on a multi-faceted mechanism that shifts the balance from a pro-inflammatory, pro-fibrotic state towards a pro-resolution and regenerative environment. This is particularly relevant for AT2 cells, which are both the target of injury and the source of repair.

Conclusion and Future Directions

The evidence strongly supports a protective and regenerative role for the Angiotensin II Type 2 Receptor in the lung. Agonism of this receptor, particularly with selective compounds like C21, mitigates key pathological features of both acute and chronic lung injury in preclinical models, including inflammation, oxidative stress, and fibrosis. By directly targeting pathways that promote tissue damage and creating a favorable environment for the progenitor function of alveolar type II cells, AT2R agonism represents a promising therapeutic avenue.

Future research should focus on:

-

Clinical Translation: While preclinical data are robust, the efficacy and safety of AT2R agonists in patients with ARDS or IPF require rigorous clinical trials.

-

Combination Therapies: Investigating the synergistic effects of AT2R agonists with existing anti-inflammatory or anti-fibrotic drugs.

-

AT2 Cell-Specific Mechanisms: Further elucidating the precise intracellular signaling pathways within AT2 cells that govern the switch from proliferation to differentiation into AT1 cells upon AT2R stimulation.

-

Biomarker Development: Identifying biomarkers that can predict patient response to AT2R-targeted therapies.

This guide provides a comprehensive foundation for understanding and investigating the therapeutic potential of AT2R agonism in restoring the damaged alveolar epithelium. The continued exploration of this pathway holds significant promise for developing novel treatments for devastating lung diseases.

References

- 1. Unlocking the Protective Potential of the Angiotensin Type 2 Receptor (AT2R) in Acute Lung Injury and Age-Related Pulmonary Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Angiotensin II Induces Epithelial-to-Mesenchymal Transition in Renal Epithelial Cells through Reactive Oxygen Species/Src/Caveolin-Mediated Activation of an Epidermal Growth Factor Receptor–Extracellular Signal-Regulated Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II type 2 receptor agonist Compound 21 attenuates pulmonary inflammation in a model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Buloxibutid's Engagement of the Renin-Angiotensin System in Lung Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buloxibutid (formerly C21) is a first-in-class, orally available, selective agonist of the Angiotensin II Type 2 Receptor (AT2R). Emerging preclinical and clinical data suggest its potential as a disease-modifying therapy for idiopathic pulmonary fibrosis (IPF). This technical guide delineates the mechanism of action of this compound with a focus on its interaction with the renin-angiotensin system (RAS) in the context of lung fibrosis. It provides a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing the drug's effects, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Renin-Angiotensin System in Lung Fibrosis

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Beyond its systemic effects, a local RAS exists within the lungs and plays a significant role in the pathophysiology of lung diseases, including IPF. The RAS is often conceptualized as having two opposing arms:

-

The Classical (Pro-fibrotic) Arm: Mediated by the Angiotensin II Type 1 Receptor (AT1R), this pathway is activated by angiotensin II (Ang II) and promotes vasoconstriction, inflammation, and fibrosis.

-

The Protective (Anti-fibrotic) Arm: This arm is centered around the Angiotensin II Type 2 Receptor (AT2R) and the Mas receptor. Activation of the AT2R by Ang II or specific agonists like this compound is thought to counteract the pro-fibrotic effects of the classical arm. Angiotensin-converting enzyme 2 (ACE2) plays a crucial role in this protective pathway by converting pro-fibrotic Ang II into angiotensin-(1-7), which in turn activates the Mas receptor, promoting anti-inflammatory and anti-fibrotic effects.

In lung fibrosis, there is evidence of dysregulation of the local RAS, with a shift towards the pro-fibrotic classical arm. This compound is designed to restore balance by selectively stimulating the protective AT2R pathway.[1]

Mechanism of Action of this compound

This compound is a potent and selective agonist for the AT2R. By binding to and activating this receptor, it is hypothesized to initiate a signaling cascade that leads to:

-

Improved Alveolar Epithelial Cell (AEC2) Function: Preclinical studies suggest that this compound enhances the viability and function of AEC2s, which are crucial for lung repair and surfactant production.[2]

-

Anti-fibrotic Effects: this compound has been shown to inhibit key drivers of fibrosis, such as Transforming Growth Factor-beta 1 (TGF-β1), and reduce collagen deposition.[3][4]

-

Resolution of Fibrotic Tissue: Clinical data indicates that this compound treatment is associated with an increase in plasma levels of matrix metalloproteinase-13 (MMP-13), a collagenase that can degrade existing fibrotic tissue.

The following diagram illustrates the proposed signaling pathway of this compound in the context of the renin-angiotensin system.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. The Selective Angiotensin II Type 2 Receptor Agonist, Compound 21, Attenuates the Progression of Lung Fibrosis and Pulmonary Hypertension in an Experimental Model of Bleomycin-Induced Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Selective Angiotensin II Type 2 Receptor Agonist, Compound 21, Attenuates the Progression of Lung Fibrosis and Pulmonary Hypertension in an Experimental Model of Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical pharmacology of Buloxibutid as a selective AT2R agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Buloxibutid, also known as C21, is a first-in-class, orally available, small molecule that acts as a potent and selective agonist for the Angiotensin II Type 2 Receptor (AT2R).[1][2] The AT2R is a key component of the protective arm of the renin-angiotensin system (RAS), and its activation is associated with anti-inflammatory, anti-fibrotic, and tissue-regenerative effects.[3] this compound is currently in clinical development for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with a high unmet medical need.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Pharmacological Attributes

This compound exhibits high affinity and selectivity for the human AT2R, driving a range of therapeutic effects in preclinical models of fibrosis and inflammation.

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated that this compound binds to the human AT2 receptor with high affinity. The equilibrium dissociation constant (Ki) for this compound at the AT2R is approximately 0.4 nM . In contrast, its affinity for the Angiotensin II Type 1 Receptor (AT1R) is significantly lower, with a Ki value greater than 10 µM . This demonstrates a high degree of selectivity for the AT2R over the AT1R, which is critical for minimizing off-target effects associated with AT1R modulation.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for AT2R | 0.4 nM | |

| Binding Affinity (Ki) for AT1R | >10 µM | |

| Selectivity (AT1R/AT2R) | >25,000-fold | Calculated from Ki values |

Functional Activity

Functional assays have confirmed that this compound is a full agonist at the AT2R, exhibiting a similar efficacy to the endogenous ligand, Angiotensin II. One of the key downstream effects of AT2R activation is the release of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule. In vitro studies using AT2R-transfected Chinese Hamster Ovary (CHO) cells have shown that this compound stimulates NO release in a dose-dependent manner, with concentrations as low as 10 nM eliciting a significant response.

| Assay | Cell Type | Effect | Result | Reference |

| Nitric Oxide (NO) Release | AT2R-transfected CHO cells | Agonist | Full agonist, similar efficacy to Angiotensin II | |

| Nitric Oxide (NO) Release | Human Aortic Endothelial Cells (HAEC) | Agonist | Dose-dependent increase in NO release |

In Vitro Pharmacology

A variety of in vitro models have been utilized to elucidate the cellular mechanisms underlying the anti-fibrotic effects of this compound.

Effects on Human Precision-Cut Lung Slices (PCLuS)

Human PCLuS from IPF patients provide a translational ex vivo model that maintains the complex microenvironment of the fibrotic lung. In this system, this compound has been shown to:

-

Dose-dependently inhibit the expression of Transforming Growth Factor-beta 1 (TGF-β1) and collagen , key mediators of fibrosis.

-

Increase the expression of surfactant proteins A, B, and C , which are crucial for maintaining alveolar integrity and function. In one study, a 1 µM concentration of this compound increased surfactant protein B and C release by 70% and 120%, respectively.

Effects on Alveolar Epithelial Type 2 Cells (AEC2s)

AEC2s are critical for lung repair and regeneration, and their dysfunction is a hallmark of IPF. Preclinical studies have demonstrated that this compound:

-

Protects AEC2s from apoptosis (programmed cell death).

-

Reduces the expression of transcription factors involved in epithelial-to-mesenchymal transition (EMT) , a process where epithelial cells acquire a mesenchymal phenotype, contributing to fibrosis.

Effects on Myofibroblast Differentiation

Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular matrix in fibrotic tissues. In co-culture models of primary human airway epithelial cells and myofibroblasts, this compound dose-dependently inhibited the expression of α-smooth muscle actin (α-SMA) and N-cadherin , key markers of myofibroblast differentiation.

| In Vitro Model | Key Findings | Reference |

| Human Precision-Cut Lung Slices (PCLuS) | Dose-dependent inhibition of TGF-β1 and collagen. Increased expression of surfactant proteins A, B, and C. | |

| Primary Human Alveolar Epithelial Type 2 Cells (AEC2s) | Reduced expression of EMT transcription factors. Protection from apoptosis. | |

| Human Airway Epithelial Cell + Myofibroblast Co-culture | Dose-dependent inhibition of α-SMA and N-cadherin expression. | |

| Human Lung Fibroblasts | Potent and dose-dependent inhibition of PRO-C3 (a biomarker of fibrotic progression). |

In Vivo Pharmacology

The anti-fibrotic efficacy of this compound has been confirmed in multiple animal models of pulmonary fibrosis and related conditions.

Bleomycin-Induced Pulmonary Fibrosis Model

Sugen-Hypoxia Model of Pulmonary Hypertension

In the Sugen-hypoxia rat model, which recapitulates many features of human pulmonary hypertension including vascular remodeling and fibrosis, oral administration of this compound (2 mg/kg and 20 mg/kg, twice daily) from day 21 to day 55 resulted in:

-

Improved cardiac output and stroke volume (at 20 mg/kg).

-

Decreased right ventricular hypertrophy (at 20 mg/kg).

-

Reduced vessel wall and muscular layer thickness and increased luminal opening in pulmonary vessels >100 µm (at 2 mg/kg).

-

Counteracted the increase in pulmonary collagen deposition (at 20 mg/kg).

| Animal Model | Route of Administration | Dose | Key Findings | Reference |

| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Intraperitoneal | 0.03 mg/kg/day | Attenuated lung fibrosis and accompanying pulmonary hypertension. | |

| Sugen-Hypoxia Pulmonary Hypertension (Rat) | Oral (twice daily) | 2 mg/kg | Significantly decreased vessel wall and muscular layer thickness; increased luminal opening in vessels >100 µm. | |

| Sugen-Hypoxia Pulmonary Hypertension (Rat) | Oral (twice daily) | 20 mg/kg | Improved cardiac output and stroke volume; decreased right ventricular hypertrophy; counteracted pulmonary collagen deposition. |

Signaling Pathways

The therapeutic effects of this compound are mediated through the activation of specific downstream signaling cascades initiated by the AT2R. A key mechanism of AT2R signaling involves the activation of phosphatases , which in turn modulate various kinase-driven signaling pathways. While the complete signaling network is still under investigation, evidence suggests the involvement of SHP-1 (Src homology region 2 domain-containing phosphatase-1) and subsequent downstream effects on pro-inflammatory and pro-fibrotic pathways.

Caption: Simplified signaling pathway of this compound via the AT2 receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to the AT2R.

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the AT2R in a suitable buffer and isolate the membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled AT2R ligand (e.g., [125I]Sar1,Ile8-Ang II) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Human Precision-Cut Lung Slices (PCLuS) Assay

This protocol describes the use of PCLuS to evaluate the anti-fibrotic effects of this compound ex vivo.

Caption: Workflow for a human PCLuS assay.

Detailed Steps:

-

Tissue Procurement: Obtain fresh human lung tissue from IPF patients undergoing lung transplantation, following appropriate ethical guidelines.

-

Slice Preparation: Inflate the lung tissue with low-melting-point agarose and prepare thin slices (typically 200-500 µm) using a vibrating microtome (vibratome).

-

Culturing: Culture the PCLuS in a suitable medium that maintains tissue viability.

-

Treatment: Treat the slices with different concentrations of this compound or vehicle control for a specified period.

-

Endpoint Analysis: After treatment, collect the culture supernatants and/or the tissue slices for analysis of fibrotic markers (e.g., TGF-β1, collagen) and markers of AEC2 function (e.g., surfactant proteins) using techniques such as ELISA, Western blotting, or qPCR.

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol provides a general outline for inducing and evaluating pulmonary fibrosis in mice.

References

Unveiling the Anti-Fibrotic Potential of Buloxibutid (C21): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buloxibutid (C21) is a first-in-class, orally available, selective agonist of the Angiotensin II Type 2 Receptor (AT2R). Emerging preclinical and clinical data underscore its potential as a disease-modifying therapy for fibrotic conditions, most notably Idiopathic Pulmonary Fibrosis (IPF). This technical guide provides an in-depth exploration of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies employed in pivotal studies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for fibrotic diseases.

Introduction: The Challenge of Fibrosis and the Role of the Renin-Angiotensin System

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. The renin-angiotensin system (RAS) is a critical regulator of fibrosis. While the Angiotensin II Type 1 Receptor (AT1R) is known to mediate pro-fibrotic effects, the Angiotensin II Type 2 Receptor (AT2R) is recognized for its counter-regulatory, anti-fibrotic, and tissue-protective functions.[1] this compound (C21) harnesses the therapeutic potential of the AT2R, offering a novel approach to combat fibrosis.

Mechanism of Action of this compound (C21)

This compound is a potent and selective agonist for the AT2R.[2] Its anti-fibrotic effects are primarily mediated through its action on alveolar epithelial type 2 cells (AEC2s), which are crucial for alveolar repair and integrity.[3][4]

The proposed mechanism of action involves:

-

Activation of AT2R on AEC2s: This leads to improved cell viability and function.[3]

-

Downregulation of Pro-fibrotic Signaling: this compound has been shown to decrease downstream pro-fibrotic signaling, including the reduction of Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine in fibrosis.

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Preclinical studies indicate that this compound reduces the expression of transcription factors involved in EMT, a process where epithelial cells acquire a mesenchymal phenotype, contributing to fibrosis.

-

Resolution of Existing Fibrosis: this compound promotes the resolution of fibrotic tissue by upregulating collagenase matrix metalloproteinases (MMPs), such as MMP-13.

-

Restoration of Alveolar Integrity: By stimulating AEC2s, this compound enhances the secretion of surfactant proteins, which are vital for maintaining alveolar stability.

The activation of AT2R by this compound is thought to interfere with kinase-driven pro-fibrotic signaling pathways, such as the MAPK/ERK pathway, through the activation of protein tyrosine phosphatases like SHP-1. This leads to the dephosphorylation and inactivation of key signaling molecules involved in cell proliferation and matrix production.

Signaling Pathway of this compound (C21)

Caption: this compound (C21) signaling pathway in anti-fibrosis.

Preclinical Evidence of Anti-Fibrotic Activity

A substantial body of preclinical evidence supports the anti-fibrotic effects of this compound. Key findings from studies using human precision-cut lung slices (hPCLS), primary human alveolar epithelial type 2 (AEC2) cells, and co-culture systems are summarized below.

Quantitative Data from Preclinical Studies

| Experimental Model | Parameter Measured | Treatment | Result |

| Human Precision-Cut Lung Slices (hPCLS) from IPF Patients | TGF-β1 Protein Levels | This compound (0.01 µM) | -44% reduction vs. vehicle |

| This compound (0.1 µM) | -61% reduction vs. vehicle | ||

| This compound (1 µM) | -61% reduction vs. vehicle | ||

| Collagen-1a1 Protein Levels | This compound (1 µM) | Significant reduction vs. vehicle | |

| Surfactant Protein B (SP-B) Expression | This compound (1 µM) | +70% increase vs. control | |

| Surfactant Protein C (SP-C) Expression | This compound (1 µM) | +120% increase vs. control | |

| Primary Human Alveolar Epithelial Type 2 (AEC2) Cells | Epithelial-to-Mesenchymal Transition (EMT) Transcription Factors (SNAIL1, SNAIL2) | This compound (0.1 µM, 1 µM) | Dose-dependent downregulation |

| Human Lung Fibroblast Assay | PRO-C3 (Type III Collagen Formation Biomarker) | This compound | Potent, dose-dependent inhibition |

| Human Airway Epithelial Cell + Myofibroblast Co-culture | α-Smooth Muscle Actin (αSMA) Expression | This compound | Dose-dependent inhibition |

| N-cadherin Expression | This compound | Dose-dependent inhibition |

Experimental Protocols

-

Tissue Source: Lung tissue is obtained from IPF patients undergoing lung transplantation, with appropriate ethical approval and patient consent.

-

PCLS Preparation: The lung tissue is inflated with a low-melting-point agarose solution to maintain alveolar structure. Cylindrical cores are then prepared and sliced into thin sections (typically 300-500 µm) using a vibratome or a Krumdieck tissue slicer.

-

Culture Conditions: The hPCLS are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, typically at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound or vehicle is added to the culture medium at the desired concentrations. The medium is replaced at regular intervals.

-

Endpoint Analysis:

-

Protein Quantification (TGF-β1, Collagen): Culture supernatants or tissue lysates are collected. The concentrations of TGF-β1 and collagen are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Gene Expression Analysis (Surfactant Proteins): RNA is extracted from the hPCLS, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of surfactant protein genes.

-

-

Cell Isolation: Primary human AEC2s are isolated from normal lung tissue obtained from surgical resections. The tissue is minced and subjected to enzymatic digestion (e.g., with dispase, elastase, and DNase). The resulting cell suspension is filtered and purified using density gradient centrifugation and magnetic-activated cell sorting (MACS) with antibodies against specific AEC2 surface markers (e.g., EpCAM).

-

Cell Culture: Isolated AEC2s are cultured on coated plates (e.g., with Matrigel or collagen) in a specialized medium (e.g., SAGM) to maintain their phenotype.

-

Treatment: Once the cells have adhered and formed a confluent monolayer, they are treated with different concentrations of this compound or vehicle.

-

Endpoint Analysis (EMT Markers): After the treatment period, RNA is extracted from the cells. The expression of EMT-related transcription factors (e.g., SNAIL1, SNAIL2) is quantified by qRT-PCR.

-

Cell Culture Setup: A transwell co-culture system is established. Primary human lung fibroblasts are seeded in the bottom chamber of a culture plate. Primary human airway epithelial cells are seeded on a microporous membrane insert, which is then placed in the same well as the fibroblasts, allowing for paracrine signaling between the two cell types.

-

Myofibroblast Differentiation: To induce a fibrotic phenotype, the co-cultures can be stimulated with TGF-β1.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Endpoint Analysis (Myofibroblast Markers): The fibroblasts in the bottom chamber are analyzed for the expression of myofibroblast markers. This can be done through:

-

Immunofluorescence Staining: Cells are fixed and stained with antibodies against α-smooth muscle actin (αSMA) and N-cadherin, followed by imaging with a fluorescence microscope.

-

Western Blotting: Protein lysates from the fibroblasts are analyzed for the levels of αSMA and N-cadherin.

-

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound.

Clinical Development and Future Directions

This compound has undergone clinical evaluation for the treatment of IPF.

Phase 2a AIR Trial

The AIR trial was a Phase 2a, multi-center, open-label, single-arm study designed to assess the safety and efficacy of this compound in patients with IPF.

| Trial Detail | Description |

| Official Title | A Phase 2, Multi-Centre, Open-Label, Single-Arm Trial Investigating the Safety, Efficacy and Pharmacokinetics of C21 in Subjects With Idiopathic Pulmonary Fibrosis |

| ClinicalTrials.gov ID | NCT04533022 |

| Patient Population | Treatment-naïve patients with centrally confirmed IPF |

| Intervention | This compound 100 mg orally twice daily |

| Duration | 36 weeks |

| Primary Efficacy Endpoint | Change in Forced Vital Capacity (FVC) |

Key Findings:

-

At 36 weeks, treatment with this compound resulted in an increase in FVC from baseline. In an analysis of observed cases, FVC increased by an average of 216 mL. This is in contrast to the expected decline in untreated patients.

-

Biomarker analysis showed a reduction in plasma TGF-β1 levels and an increase in plasma MMP-13 levels, consistent with the proposed mechanism of action.

-

This compound was generally well-tolerated.

Phase 2b ASPIRE Trial

Building on the positive results of the AIR trial, the Phase 2b ASPIRE trial is currently underway. This is a global, randomized, double-blind, placebo-controlled study to further evaluate the efficacy and safety of this compound in IPF patients.

| Trial Detail | Description |

| Official Title | A Trial to Evaluate Efficacy and Safety of this compound in People With Idiopathic Pulmonary Fibrosis (ASPIRE) |

| ClinicalTrials.gov ID | NCT06588686 |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, multicenter |

| Patient Population | IPF patients, either on stable licensed IPF therapy or untreated |

| Intervention Arms | This compound (two dose levels) or placebo |

| Duration | 52 weeks |

| Primary Endpoint | Change in FVC |

Conclusion

This compound (C21) represents a promising novel therapeutic agent for the treatment of fibrotic diseases, particularly IPF. Its unique mechanism of action, centered on the activation of the protective AT2R, addresses key pathological processes in fibrosis, including the dysfunction of alveolar epithelial cells, excessive pro-fibrotic signaling, and matrix deposition. The robust preclinical data, coupled with the encouraging results from the Phase 2a clinical trial, provide a strong rationale for its continued development. The ongoing Phase 2b ASPIRE trial will be instrumental in further defining the clinical utility of this compound as a potential new standard of care for patients with IPF. This technical guide provides a solid foundation for understanding the scientific basis of this compound's anti-fibrotic properties and its potential to address a significant unmet medical need.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and culture of human alveolar type II epithelial cells. Characterization of their phospholipid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Human Alveolar Type II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochemistry.org [biochemistry.org]

Buloxibutid's Attenuation of TGF-β1 Signaling in Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix, leading to stiffening of the lungs and respiratory failure. Transforming Growth Factor-beta 1 (TGF-β1) is a master regulator of fibrosis, driving the differentiation of fibroblasts into myofibroblasts and promoting collagen synthesis. Buloxibutid (formerly C21), a first-in-class oral angiotensin II type 2 receptor (AT2R) agonist, has emerged as a promising therapeutic candidate for IPF. Preclinical and clinical data suggest that this compound exerts its anti-fibrotic effects, at least in part, by modulating the TGF-β1 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its impact on TGF-β1 signaling, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The Role of TGF-β1 in Pulmonary Fibrosis and the Therapeutic Rationale for this compound

Pulmonary fibrosis is the result of a dysregulated wound-healing response to alveolar epithelial injury. Alveolar epithelial type 2 cells (AEC2s) are crucial for lung homeostasis, acting as progenitors for alveolar epithelium and producing surfactant.[1][2] In IPF, dysfunctional AEC2s are a significant source of TGF-β1, a potent pro-fibrotic cytokine.[3]

TGF-β1 initiates a signaling cascade by binding to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5). Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4][5] Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, including those encoding collagens and alpha-smooth muscle actin (α-SMA).

This compound is a potent and selective agonist of the AT2R. The AT2R is highly expressed on AEC2s, and its activation is associated with tissue-protective effects. The therapeutic rationale for using an AT2R agonist in IPF is to restore the function of damaged AEC2s, thereby reducing the upstream stimuli for fibrosis, including the production and signaling of TGF-β1.

Mechanism of Action: How this compound Modulates TGF-β1 Signaling

This compound's impact on TGF-β1 signaling is considered an "upstream" effect, originating from its primary action on AEC2s. By promoting AEC2 viability and function, this compound is thought to reduce the release of pro-fibrotic mediators, including TGF-β1.

The proposed signaling pathway is as follows:

-

AT2R Activation: this compound binds to and activates the AT2R on the surface of AEC2s.

-

Improved AEC2 Health: AT2R activation leads to improved AEC2 viability, enhanced surfactant secretion, and epithelial repair.

-

Reduced TGF-β1 Production: Healthier AEC2s release lower levels of TGF-β1, reducing the overall pro-fibrotic stimulus in the lung microenvironment.

-

Inhibition of Myofibroblast Differentiation: With reduced TGF-β1 signaling, the differentiation of fibroblasts into α-SMA-expressing myofibroblasts is attenuated.

-

Decreased Extracellular Matrix Deposition: The reduced number and activity of myofibroblasts lead to decreased production and deposition of collagen and other extracellular matrix components.

Furthermore, AT2R signaling is known to involve the activation of phosphatases, which can interfere with kinase-driven signaling pathways. This suggests a potential for direct modulation of the TGF-β1 signaling cascade downstream of the receptor, although further research is needed to fully elucidate this aspect in the context of this compound and pulmonary fibrosis.

Quantitative Data from Key Experiments

The following tables summarize the key quantitative findings from clinical and preclinical studies investigating the effects of this compound on markers of TGF-β1 signaling and fibrosis.

Table 1: Clinical Biomarker Changes in the Phase 2a AIR Trial

| Biomarker | Treatment Group | Change from Baseline |

| Plasma TGF-β1 | This compound (100 mg BID, 36 weeks) | -57% |

| Plasma MMP-13 | This compound (100 mg BID, 36 weeks) | +67% |

BID: twice daily. MMP-13: Matrix Metalloproteinase-13, a collagenase with fibrolytic activity.

Table 2: In Vitro Effects of this compound on Human IPF Precision-Cut Lung Slices (PCLS)

| Marker | Treatment | Maximum Inhibition/Stimulation |

| TGF-β1 Protein Expression | This compound | -61% |

| TGF-β1 mRNA Expression | This compound | -56% |

| Collagen Type I Alpha 1 | This compound | -45% |

| Surfactant Protein B | This compound | +70% |

| Surfactant Protein C | This compound | +120% |

Table 3: In Vitro Effects of this compound on Myofibroblast Differentiation

| Cell System | Marker | Effect of this compound |

| Co-culture of human airway epithelial cells and myofibroblasts | α-Smooth Muscle Actin (α-SMA) | Significant, dose-dependent reduction |

| Co-culture of human airway epithelial cells and myofibroblasts | N-cadherin | Significant, dose-dependent reduction |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Plasma TGF-β1 by ELISA

Objective: To quantify the concentration of total TGF-β1 in human plasma.

Materials:

-

Human plasma samples

-

Commercial TGF-β1 ELISA kit (e.g., from R&D Systems)

-

1N Hydrochloric Acid (HCl)

-

1.2N Sodium Hydroxide (NaOH) / 0.5M HEPES buffer

-

Microplate reader

Protocol:

-

Sample Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.

-

Collect the supernatant (plasma) and store at -80°C until use.

-

-

Activation of Latent TGF-β1:

-

To measure total TGF-β1, the latent form must be activated.

-

Add 1 part 1N HCl to 5 parts plasma.

-

Incubate at room temperature for 10 minutes.

-

Neutralize the acidified sample by adding 1 part 1.2N NaOH / 0.5M HEPES.

-

-

ELISA Procedure (as per manufacturer's instructions):

-

Prepare standards and reagents as described in the kit manual.

-

Add activated samples and standards to the wells of the antibody-coated microplate.

-

Incubate as recommended.

-

Wash the wells.

-

Add the detection antibody.

-

Incubate and wash.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Incubate and wash.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of TGF-β1 in the samples by interpolating their absorbance values from the standard curve.

-

Culture and Analysis of Precision-Cut Lung Slices (PCLS)

Objective: To maintain the architecture of human IPF lung tissue ex vivo to study the effects of this compound on fibrosis-related markers.

Materials:

-

Fresh human lung tissue from IPF patients (e.g., from explants)

-

Low-melting point agarose

-

Vibratome

-

Culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin, and streptomycin

-

This compound

-

Reagents for ELISA, qPCR, and Western blotting

Protocol:

-

Tissue Preparation:

-

Inflate the lung tissue with warm (37°C) low-melting point agarose solution via the airways.

-

Allow the agarose to solidify at 4°C.

-

-

Slicing:

-

Cut the agarose-filled tissue into slices of 200-500 µm thickness using a vibratome.

-

-

Culture:

-

Place the PCLS in a multi-well plate containing culture medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

After an initial stabilization period, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

-

Sample Collection:

-

At specified time points, collect the culture supernatant for analysis of secreted proteins.

-

Harvest the PCLS for analysis of mRNA and protein expression.

-

-

Analysis:

-

Supernatant: Perform ELISA to measure the concentration of secreted TGF-β1 and collagen.

-

Tissue:

-

Extract total RNA for qPCR analysis of TGF-β1 and other relevant genes.

-

Prepare tissue lysates for Western blot analysis of proteins such as α-SMA and collagen.

-

-

Western Blotting for α-SMA and N-cadherin

Objective: To detect and quantify the expression of the myofibroblast markers α-SMA and N-cadherin in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-α-SMA, anti-N-cadherin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-α-SMA) overnight at 4°C.

-

Wash the membrane.

-

Incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin).

-

Quantitative PCR (qPCR) for TGF-β1 mRNA

Objective: To measure the relative expression levels of TGF-β1 mRNA in lung tissue.

Materials:

-

Lung tissue samples

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for TGF-β1 and a reference gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

Homogenize the lung tissue in lysis buffer.

-

Extract total RNA according to the kit manufacturer's protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for TGF-β1 and the reference gene.

-

Calculate the relative expression of TGF-β1 using the ΔΔCt method, normalizing to the reference gene and a control sample.

-

Conclusion

This compound represents a novel therapeutic approach for IPF by targeting the health and function of AEC2s. The available data strongly suggest that by improving the state of these crucial cells, this compound can attenuate the pro-fibrotic TGF-β1 signaling pathway. This leads to a reduction in myofibroblast differentiation and extracellular matrix deposition. The quantitative data from both clinical and preclinical studies provide compelling evidence for the anti-fibrotic potential of this compound. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the mechanisms of action of this compound and other AT2R agonists in the context of pulmonary fibrosis and other fibrotic diseases. Further research into the direct effects of this compound on the downstream components of the TGF-β1 signaling cascade will provide a more complete understanding of its molecular mechanisms.

References

- 1. Quantitative reverse transcription-polymerase chain reaction (RT-PCR) analysis of TGF-β gene expression [bio-protocol.org]

- 2. vicorepharma.com [vicorepharma.com]

- 3. academic.oup.com [academic.oup.com]

- 4. AT2 receptors: Functional relevance in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

Beyond the AT2 Receptor: An In-depth Technical Guide to the Molecular Targets of Buloxibutid (C21)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buloxibutid (formerly Compound 21 or C21) is a first-in-class, orally available, selective agonist for the angiotensin II type 2 receptor (AT2R).[1] Its primary mechanism of action involves stimulating the protective arm of the renin-angiotensin system, which has shown therapeutic potential in conditions such as idiopathic pulmonary fibrosis (IPF).[1][2] While highly selective for the AT2R, comprehensive characterization of any pharmaceutical agent requires a thorough investigation of its interactions with other molecular targets. This technical guide provides a detailed overview of the known molecular targets of this compound beyond the AT2 receptor, focusing on quantitative data, the experimental protocols used for their determination, and the associated signaling pathways. The primary identified off-target interaction is with the thromboxane A2 (TP) receptor, where this compound acts as a low-affinity antagonist. Additionally, reports of interference with cellular calcium transport at high concentrations are discussed. This document aims to provide a consolidated resource for researchers to understand the complete pharmacological profile of this compound.

Primary Off-Target Interaction: Thromboxane A2 (TP) Receptor Antagonism

Structural similarities between this compound (C21) and certain AT1 receptor antagonists, such as Irbesartan and Losartan, which are known to also antagonize the thromboxane TP-receptor, prompted investigations into a similar off-target effect for this compound.[3] Experimental evidence has confirmed that this compound acts as a low-affinity antagonist at the human thromboxane TP-receptor.[3]

Quantitative Data: Binding Affinity and Functional Antagonism

The antagonistic activity of this compound at the TP-receptor has been quantified through direct interaction and functional assays. The key quantitative finding is the inhibition constant (Ki), which represents the concentration of this compound required to occupy 50% of the TP-receptors in the absence of the natural ligand.

| Molecular Target | Assay Type | Species | Key Metric | Value | Reference |

| Thromboxane (TP) Receptor | β-Arrestin Recruitment Biosensor Assay | Human | Inhibition Constant (Ki) | 3.74 µM | |

| AT2 Receptor (for comparison) | Radioligand Binding Assay | Not Specified | Inhibition Constant (Ki) | 0.4 nM | |

| AT1 Receptor (for comparison) | Radioligand Binding Assay | Not Specified | Inhibition Constant (Ki) | >10 µM |

Table 1: Comparative Binding Affinities of this compound

As shown in Table 1, the affinity of this compound for the TP-receptor is substantially lower (in the micromolar range) than its high-affinity binding to its primary target, the AT2 receptor (in the nanomolar range). This indicates that the TP-receptor antagonism is likely to be observed at higher concentrations of the drug.

Experimental Protocols for Determining TP-Receptor Antagonism

The determination of this compound's effect on the TP-receptor involved a series of well-established experimental protocols.

This assay directly measures the interaction of a ligand with a G-protein coupled receptor (GPCR), such as the TP-receptor, by quantifying the recruitment of the signaling protein β-arrestin to the activated receptor.

Methodology:

-

Cell Line: A cell line (e.g., HEK293) is engineered to stably co-express the human thromboxane TP-receptor and a β-arrestin fusion protein. Often, enzyme fragment complementation technology is used, where the receptor is tagged with one enzyme fragment (e.g., ProLink™) and β-arrestin with the complementary fragment (e.g., Enzyme Acceptor).

-

Agonist Stimulation: The cells are stimulated with a known TP-receptor agonist, such as the thromboxane A2 analogue U46619, which induces a conformational change in the receptor, leading to β-arrestin recruitment.

-

Enzyme Complementation & Signal Generation: The proximity of the receptor and β-arrestin upon recruitment allows the two enzyme fragments to combine, forming a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

-

Antagonist Inhibition: To determine the antagonistic properties of this compound, the assay is performed in the presence of varying concentrations of this compound prior to the addition of the agonist (U46619).

-

Data Analysis: A reduction in the agonist-induced signal in the presence of this compound indicates antagonism. The concentration of this compound that causes 50% inhibition of the maximal agonist response is used to calculate the inhibition constant (Ki).

This functional assay assesses the ability of a compound to inhibit the clumping of platelets, a process heavily dependent on TP-receptor activation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy human donors.

-

Instrumentation: An impedance aggregometer or a light transmission aggregometer is used to measure platelet aggregation.

-

Agonist-Induced Aggregation: A baseline is established, after which a TP-receptor agonist, typically U46619, is added to the PRP to induce platelet aggregation.

-

Inhibition by this compound: In test samples, the PRP is pre-incubated with varying concentrations of this compound before the addition of U46619.

-

Data Measurement: The instrument measures the change in impedance or light transmission as platelets aggregate. Inhibition of aggregation by this compound is quantified by comparing the aggregation response in its presence to the control (agonist alone).

-

Confirmation of Mechanism: To confirm that the inhibition is not mediated by the AT2R, the assay can be repeated in the presence of an AT2R antagonist (e.g., PD123319). The persistence of inhibition by this compound in this condition confirms a non-AT2R-mediated mechanism.

This ex vivo technique measures the contractility of isolated blood vessels and is used to assess the vasorelaxant effects of compounds.

Methodology:

-

Tissue Preparation: Small arteries (e.g., mesenteric arteries) are dissected from experimental animals (e.g., mice).

-

Mounting: The arterial segments are mounted on two fine wires in an organ bath chamber of a wire myograph, which is filled with a physiological salt solution and maintained at 37°C.

-

Contraction: The arteries are pre-contracted with a vasoconstrictor. To test for TP-receptor-mediated effects, the thromboxane analogue U46619 is used. For comparison and to test AT2R-mediated effects, other vasoconstrictors like phenylephrine can be used.

-

Relaxation Response: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording: The myograph records the changes in isometric tension. A decrease in tension indicates vasorelaxation.

-

Elucidating the Mechanism: To differentiate between AT2R-mediated and TP-receptor-mediated vasorelaxation, experiments are conducted on arteries from both wild-type and AT2R-knockout mice. Relaxation in response to this compound in phenylephrine-contracted arteries that is absent in AT2R-knockout mice indicates an AT2R-dependent mechanism. Conversely, relaxation in U46619-contracted arteries that persists in AT2R-knockout mice points to a TP-receptor-mediated (or other non-AT2R) mechanism.

Signaling Pathways Associated with TP-Receptor Antagonism

The thromboxane A2 (TP) receptor is a GPCR that primarily couples to Gq and G13 proteins. Activation of the TP receptor by its endogenous ligand, thromboxane A2, initiates a signaling cascade that is crucial for platelet aggregation and vasoconstriction.

Diagram of TP-Receptor Signaling and this compound's Antagonistic Action:

Caption: TP-receptor signaling pathway and the antagonistic effect of this compound.

By binding to the TP-receptor, this compound prevents the binding of thromboxane A2, thereby inhibiting the downstream signaling cascade that leads to increased intracellular calcium and subsequent physiological responses like platelet aggregation and vasoconstriction.

Potential for Interference with Cellular Calcium Transport

A secondary, less characterized off-target effect of this compound is a reported interference with cellular calcium transport. This observation was noted in a 2012 study by Verdonk et al.

Quantitative Data and Context

It is crucial to note that this effect was reported to occur at concentrations significantly higher than those required for AT2R activation. The concentrations were described as being "orders of magnitude greater than its AT2R binding affinity". To date, specific quantitative data, such as IC50 or Ki values for this interaction, have not been detailed in subsequent review literature, and the original publication by Verdonk et al. requires direct consultation for precise figures. Without access to this primary data, the physiological relevance of this finding, particularly at therapeutic concentrations of this compound, remains speculative.

Experimental Protocol

The specific experimental protocol used by Verdonk et al. to determine this interference with calcium transport is not available in the currently reviewed literature. It would likely have involved in vitro cellular assays measuring changes in intracellular calcium concentrations in response to various stimuli in the presence and absence of high concentrations of this compound. Techniques such as fluorescent calcium imaging with dyes like Fura-2 or Fluo-4 would be standard for such investigations.

Potential Signaling Implications

Disruption of cellular calcium homeostasis can have widespread effects on numerous signaling pathways, as calcium is a ubiquitous second messenger involved in processes ranging from muscle contraction and neurotransmission to gene transcription and apoptosis. However, given the high concentrations of this compound reportedly required to elicit this effect, it is unlikely to be a primary mechanism of action or a significant contributor to its therapeutic effects at standard doses. Further research is needed to confirm and characterize this finding.

Summary and Conclusion

This compound is a highly selective AT2 receptor agonist. The primary and most well-characterized molecular target beyond the AT2 receptor is the thromboxane A2 (TP) receptor, where it acts as a low-affinity antagonist. This interaction has been confirmed through β-arrestin recruitment assays, platelet aggregation studies, and wire myography, with a determined Ki of 3.74 µM. This TP-receptor antagonism may contribute to the overall pharmacological profile of this compound, particularly at higher concentrations, by potentially reducing platelet aggregation and promoting vasorelaxation through a mechanism independent of its primary AT2R agonism.

A second potential off-target effect, interference with cellular calcium transport, has been mentioned in the literature but appears to occur only at concentrations orders of magnitude higher than those needed for therapeutic efficacy, and further details are required to assess its significance.

For drug development professionals and researchers, it is important to consider these non-AT2R targets, especially the TP-receptor antagonism, when designing non-clinical safety studies and interpreting data from clinical trials. The provided experimental methodologies serve as a reference for the techniques used to characterize these off-target interactions.

Diagram of Experimental Workflow for Off-Target Characterization:

Caption: Workflow for characterizing the non-AT2R molecular targets of this compound.

References

The Pharmacokinetic Profile and Oral Bioavailability of Buloxibutid: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical and Clinical Pharmacokinetics of the Novel Angiotensin II Type 2 Receptor Agonist, Buloxibutid (C21)

Introduction

This compound, also known as Compound 21 (C21), is a first-in-class, orally available, small molecule agonist of the Angiotensin II Type 2 Receptor (AT2R).[1] Developed by Vicore Pharma, it represents a novel therapeutic approach for idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[1] By selectively stimulating the protective arm of the renin-angiotensin system (RAS), this compound aims to promote tissue repair and resolve fibrosis.[1] Understanding the pharmacokinetics (PK) and oral bioavailability of this compound in various research models is crucial for its continued development and clinical application. This technical guide synthesizes the available preclinical and clinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview.

Mechanism of Action: The AT2R Signaling Pathway

This compound exerts its therapeutic effects by activating the AT2R, which is known to counteract many of the pro-inflammatory and pro-fibrotic actions mediated by the Angiotensin II Type 1 Receptor (AT1R). The signaling cascade initiated by this compound binding to AT2R is multifaceted and involves the inhibition of key fibrotic pathways.

Caption: Simplified signaling pathway of this compound via AT2R activation.

Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in preclinical models is limited in publicly available literature, likely due to the proprietary nature of drug development data. However, several studies utilizing this compound in various animal models of disease provide qualitative and contextual information regarding its administration and effects.

In Vivo Studies in Rodent Models

This compound has been evaluated in numerous preclinical studies involving mouse and rat models for conditions such as pulmonary fibrosis, pulmonary hypertension, and ischemic stroke.

Administration Routes and Dosing:

-

Oral (p.o.): In a rat model of Sugen-hypoxia induced pulmonary hypertension, this compound was administered orally at doses of 2 or 20 mg/kg twice daily. This indicates that the compound is absorbed from the gastrointestinal tract in rats.

-

Intraperitoneal (i.p.): In a mouse model of ischemic stroke, a 0.03 mg/kg intraperitoneal injection was utilized.

While these studies confirm the activity of this compound following both oral and intraperitoneal administration, they do not provide specific data on oral bioavailability or other pharmacokinetic parameters such as Cmax, Tmax, AUC, or half-life.

The following table summarizes the administration routes and dose ranges reported in key preclinical studies. Due to the lack of specific pharmacokinetic values in the cited literature, these columns are intentionally left blank.

| Species | Model | Administration Route | Dose Range | Cmax | Tmax | AUC | Half-life | Oral Bioavailability (%) | Reference |

| Rat | Sugen-Hypoxia Induced Pulmonary Hypertension | Oral (p.o.) | 2 and 20 mg/kg twice daily | N/A | N/A | N/A | N/A | N/A | |

| Rat | Bleomycin-Induced Lung Injury | Intraperitoneal (i.p.) | 0.03 mg/kg/day | N/A | N/A | N/A | N/A | N/A | |